

Picfeltarraenin IB: A Technical Guide to its Discovery, Natural Source, and Bioactivity

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Compound of Interest

Compound Name: *Picfeltarraenin IB*

Cat. No.: *B1630566*

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Abstract

Picfeltarraenin IB, a complex triterpenoid glycoside, has emerged as a molecule of significant interest due to its potent biological activities. This technical guide provides a comprehensive overview of the discovery, natural source, isolation, and structure elucidation of **Picfeltarraenin IB**. It is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. This document details the experimental protocols employed in its study and presents key quantitative data in a structured format. Furthermore, it visualizes the established mechanism of action through a detailed signaling pathway diagram.

Discovery and Natural Source

Picfeltarraenin IB is a naturally occurring cucurbitacin glycoside that was first isolated from the plant *Picria fel-terrae* Lour., a member of the Scrophulariaceae family.[1][2][3] This plant has a history of use in traditional medicine. Subsequent studies have also identified *Scrophularia ningpoensis* Hemsl. as a natural source of this compound.[1] The discovery of **Picfeltarraenin IB** was the result of systematic phytochemical investigations aiming to identify bioactive constituents from medicinal plants.

Initial studies in the late 1990s and early 2000s led to the isolation and characterization of several cucurbitacin glycosides from *Picria fel-terrae*, including **Picfeltarraenin IB**. These

pioneering studies laid the groundwork for future research into its biological activities.

Physicochemical Properties

A summary of the key physicochemical properties of **Picfeltarraenin IB** is presented in the table below.

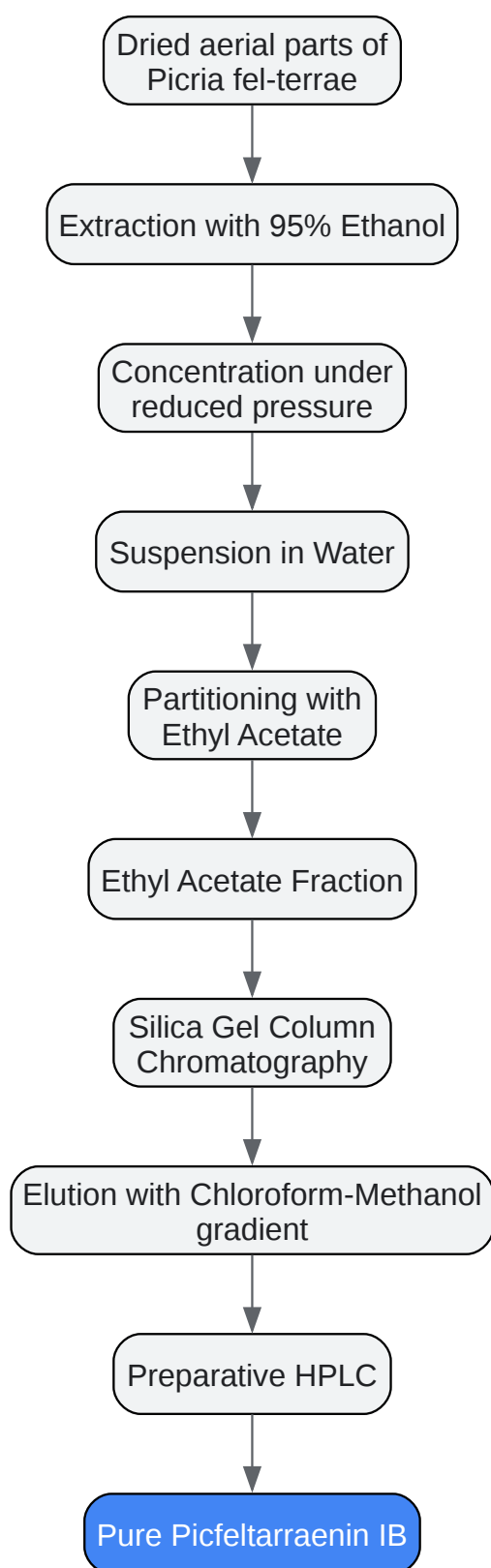
Property	Value	Reference
Molecular Formula	C42H64O14	[1]
Molecular Weight	792.95 g/mol	[1]
Class	Triterpenoid, Cucurbitacin Glycoside	[1][2]
Appearance	White to off-white solid	[1]
CAS Number	97230-46-1	[1]

Experimental Protocols

Isolation of Picfeltarraenin IB from *Picria fel-terrae*

The isolation of **Picfeltarraenin IB** from its natural source typically involves a multi-step process combining extraction and chromatographic techniques. The following is a generalized protocol based on methodologies described in the scientific literature.

Diagram of the Isolation Workflow:



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Caption: General workflow for the isolation of **Picfeltarraenin IB**.

- **Extraction:** The dried and powdered aerial parts of *Picria fel-terrae* are exhaustively extracted with 95% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.
- **Fractionation:** The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, which shows significant biological activity, is collected.
- **Column Chromatography:** The ethyl acetate fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity with methanol. Fractions are collected and monitored by thin-layer chromatography (TTC).
- **Preparative High-Performance Liquid Chromatography (HPLC):** Fractions containing **Picfeltarraenin IB** are pooled and further purified using preparative HPLC on a C18 column with a mobile phase of methanol and water to yield the pure compound.

Structure Elucidation

The chemical structure of **Picfeltarraenin IB** was elucidated using a combination of spectroscopic techniques.

- **Mass Spectrometry (MS):** High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the compound.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** Extensive 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to establish the connectivity of protons and carbons, and to determine the stereochemistry of the molecule.

Table of Representative ^{13}C NMR Data for **Picfeltarraenin IB**:

Carbon No.	Chemical Shift (δ) ppm	Carbon No.	Chemical Shift (δ) ppm
1	35.4	22	175.1
2	28.1	23	125.8
3	78.2	24	138.2
4	39.0	25	31.9
5	52.5	26	21.2
6	23.5	27	21.0
7	25.1	28	28.7
8	45.3	29	19.3
9	49.8	30	101.5
10	34.7	Glc-1'	104.3
11	208.1	Glc-2'	74.9
12	49.2	Glc-3'	78.0
13	46.9	Glc-4'	71.5
14	50.1	Glc-5'	77.2
15	33.1	Glc-6'	62.6
16	72.3	Xyl-1''	106.1
17	51.2	Xyl-2''	75.2
18	16.8	Xyl-3''	77.8
19	18.2	Xyl-4''	71.2
20	41.5	Xyl-5''	66.9
21	29.8		

Note: This is a representative table based on typical values for cucurbitacin glycosides. Actual values may vary slightly based on experimental conditions.

Biological Activity and Mechanism of Action

Picfeltaarraenin IB has been identified as a potent inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.^{[1][2]} This inhibitory activity suggests its potential for the development of therapeutics for neurological disorders characterized by cholinergic deficits, such as Alzheimer's disease.

Acetylcholinesterase Inhibition

The inhibitory effect of **Picfeltaarraenin IB** on AChE is a key aspect of its biological profile.

Table of Acetylcholinesterase Inhibitory Activity:

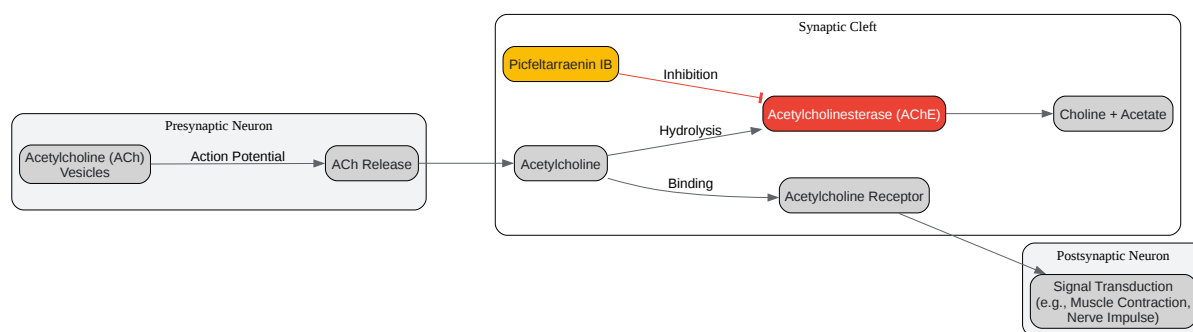
Compound	IC50 (μM)
Picfeltaarraenin IB	0.85
Galantamine (Reference)	1.20

Note: The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity. Data is representative.

Signaling Pathway of Acetylcholinesterase Inhibition

The mechanism of action of **Picfeltaarraenin IB** involves the blockage of the active site of the acetylcholinesterase enzyme, preventing it from hydrolyzing acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Diagram of the Acetylcholinesterase Inhibition Signaling Pathway:



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Caption: Inhibition of acetylcholinesterase by **Picfeltarraenin IB**.

Conclusion

Picfeltarraenin IB is a promising natural product with well-defined biological activity. Its discovery and characterization have provided a valuable lead compound for the development of new therapeutic agents. This technical guide has summarized the key information regarding its discovery, natural source, isolation, structure elucidation, and mechanism of action. The provided experimental protocols and quantitative data serve as a foundation for further research and development efforts in the scientific community. Further investigations into its pharmacology, toxicology, and clinical efficacy are warranted to fully realize its therapeutic potential.

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